![molecular formula C23H36N2O3 B2958994 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 1705339-95-2](/img/structure/B2958994.png)
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds of this nature typically belong to the class of organic compounds known as bipiperidines. These are organic compounds containing two piperidine moieties .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the piperidine rings, the introduction of the methoxy and propoxy groups, and the formation of the propanone group . The exact synthesis would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of such a compound would be quite complex, with the two piperidine rings providing a rigid, three-dimensional structure. The methoxy and propoxy groups would likely add to this complexity .Chemical Reactions Analysis
The chemical reactions that such a compound could undergo would depend on the specific functional groups present in the molecule. For example, the methoxy and propoxy groups might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy and propoxy groups might make the compound more hydrophobic .科学的研究の応用
Synthesis and Radiolabeling
The synthesis of radiolabeled compounds is crucial for understanding biochemical pathways and the pharmacokinetics of drugs. For instance, the synthesis of the 3-[14C]-isotopomer of a compound structurally similar to the queried chemical, intended for use as a 5HT1A antagonist, demonstrates the intricate steps involved in incorporating a radiolabel for tracing within biological systems (Czeskis, 1998).
Protecting Groups in Organic Synthesis
The development of novel protecting groups is pivotal in the synthesis of complex molecules. Research into compounds like "1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one" often involves protecting group strategies to safeguard reactive sites during multi-step syntheses. For example, the use of specific acetal groups as protecting entities for hydroxy functions in rapid oligonucleotide synthesis demonstrates the importance of tailored synthetic approaches for sensitive functional groups (Reese, Serafinowska, & Zappia, 1986).
Photopolymerization Initiators
Derivatives of the queried compound may find applications in photopolymerization, acting as photoinitiators. The exploration of alkoxyamine compounds bearing chromophore groups for nitroxide-mediated photopolymerization underscores the role of such compounds in developing new materials with desired properties (Guillaneuf et al., 2010).
Ligand Synthesis for Metal Complexes
The synthesis of dinuclear complexes with bridging ligands that incorporate 2,2′-bipyridyl and dioxolene binding sites illustrates the potential of structurally complex ligands derived from the queried compound or its analogs in coordination chemistry. Such studies pave the way for understanding the electrochemical and electronic spectroscopic properties of metal-ligand interactions, with implications for catalysis and materials science (Shukla et al., 1999).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-3-18-28-22-7-4-19(5-8-22)6-9-23(26)25-14-10-20(11-15-25)24-16-12-21(27-2)13-17-24/h4-5,7-8,20-21H,3,6,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIONRHHHOLZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)
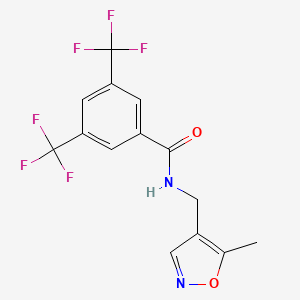
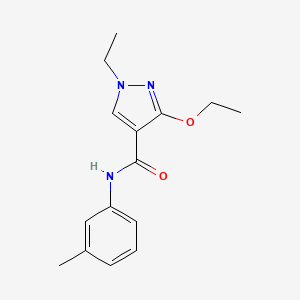
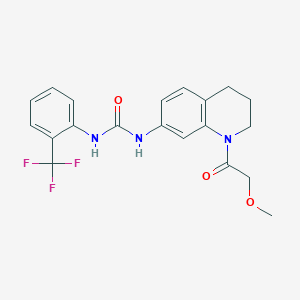
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
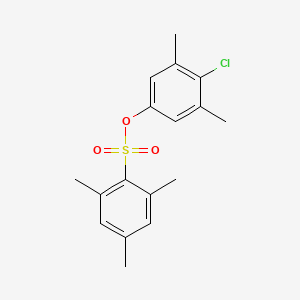
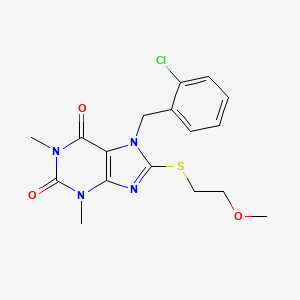
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
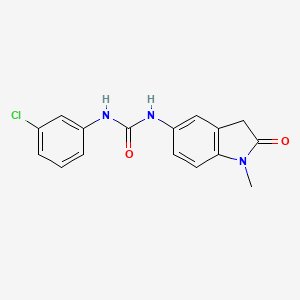
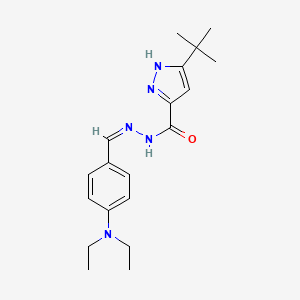
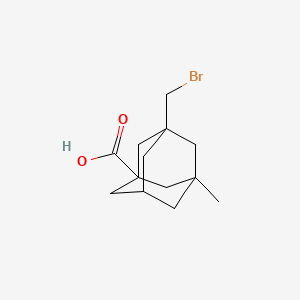
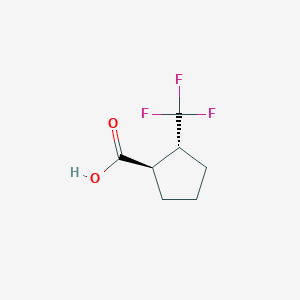
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)